molecular formula C21H24Cl3N3O4S B11976618 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide CAS No. 303063-17-4

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11976618
CAS No.: 303063-17-4
M. Wt: 520.9 g/mol
InChI Key: FAFNQCOZEJABDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide involves multiple stepsThe final step involves the attachment of the dimethylanilino carbothioyl group .

Industrial Production Methods

the synthesis likely involves standard organic synthesis techniques, including nucleophilic substitution and aromatic substitution reactions .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide is primarily used in early discovery research. Its applications span several fields, including:

Mechanism of Action

The exact mechanism of action for 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity.

Properties

CAS No.

303063-17-4

Molecular Formula

C21H24Cl3N3O4S

Molecular Weight

520.9 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C21H24Cl3N3O4S/c1-11-6-7-14(12(2)8-11)25-20(32)27-19(21(22,23)24)26-18(28)13-9-15(29-3)17(31-5)16(10-13)30-4/h6-10,19H,1-5H3,(H,26,28)(H2,25,27,32)

InChI Key

FAFNQCOZEJABDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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